Sodium 2-(5-cyanopyridin-2-yl)acetate
Overview
Description
Sodium 2-(5-cyanopyridin-2-yl)acetate: is a chemical compound with the molecular formula C8H6N2O2Na It is a sodium salt derived from 2-(5-cyanopyridin-2-yl)acetic acid
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-cyanopyridine as the starting material.
Reaction Steps: The pyridine ring is first halogenated to introduce a halide (e.g., bromide) at the 5-position. This is followed by a nucleophilic substitution reaction where the halide is replaced by an acetate group.
Base Addition: Sodium hydroxide (NaOH) is added to neutralize the resulting acid, forming the sodium salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches. The reaction conditions are carefully controlled to ensure high yield and purity.
Purification: The final product is purified through recrystallization or other suitable methods to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Amides and other substituted pyridines.
Scientific Research Applications
Chemistry: Sodium 2-(5-cyanopyridin-2-yl)acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Sodium 2-(5-cyanopyridin-2-yl)acetate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Sodium 2-(4-cyanopyridin-2-yl)acetate: Similar structure but different position of the cyano group.
Sodium 2-(3-cyanopyridin-2-yl)acetate: Another positional isomer.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its continued study and application hold promise for future advancements in chemistry, biology, and medicine.
Properties
IUPAC Name |
sodium;2-(5-cyanopyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.Na/c9-4-6-1-2-7(10-5-6)3-8(11)12;/h1-2,5H,3H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZBMEVMWPGIBC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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